Isothiocyanatoacetaldehyde dimethyl acetal
Description
Contextualization within Isothiocyanate Chemistry and Reactivity
Isothiocyanates are a well-established class of compounds known for the electrophilic nature of the central carbon atom in the -N=C=S group. wikipedia.org This reactivity allows them to readily undergo addition reactions with a wide range of nucleophiles, most notably amines, to form substituted thioureas. rsc.org The reactivity of isothiocyanates can be influenced by the nature of the substituent attached to the nitrogen atom.
The general reactivity of the isothiocyanate group is a cornerstone of its utility in chemical synthesis. The addition of nucleophiles to the carbon of the isothiocyanate is a fundamental transformation, leading to a diverse array of sulfur and nitrogen-containing compounds. scilit.com
Significance as a Versatile Synthetic Intermediate and Reagent
The dual functionality of Isothiocyanatoacetaldehyde dimethyl acetal (B89532) theoretically positions it as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. rsc.org The isothiocyanate handle provides a reactive site for the introduction of various substituents, while the dimethyl acetal can serve as a protected aldehyde. This latent aldehyde functionality can be unmasked under acidic conditions, allowing for subsequent transformations.
Isothiocyanates, in general, are recognized as important precursors in the synthesis of a wide range of biologically active molecules and are used in the preparation of thioureas, thioamides, and various heterocyclic systems. nih.govrsc.org The potential for Isothiocyanatoacetaldehyde dimethyl acetal to serve as a building block in the synthesis of natural products or their analogs has been suggested, though specific examples in the literature are scarce. nih.govresearchgate.net
Due to the limited specific research on this compound, detailed research findings and extensive data tables on its specific reactions and applications are not available. The information presented here is based on the general principles of isothiocyanate and acetal chemistry.
Table of Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-isothiocyanato-1,1-dimethoxyethane |
| CAS Number | 75052-04-9 |
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 147.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226022 | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75052-04-9 | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isothiocyanato-1,1-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Isothiocyanatoacetaldehyde Dimethyl Acetal
Precursor Selection and Preparation
The most logical and commonly utilized precursor for the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal (B89532) is aminoacetaldehyde dimethyl acetal. researchgate.net This starting material provides the core carbon skeleton and the necessary amino functional group for the subsequent isothiocyanation step. The dimethyl acetal group serves as a protecting group for the otherwise reactive aldehyde functionality, preventing unwanted side reactions.
The preparation of aminoacetaldehyde dimethyl acetal can be achieved through various routes. One prominent industrial method involves the high-pressure amination of chloroacetaldehyde (B151913) dimethyl acetal. google.com In this process, chloroacetaldehyde dimethyl acetal is reacted with liquid ammonia (B1221849) in a solvent such as methanol (B129727) at elevated temperatures (e.g., up to 150°C) within a pressure reactor. google.com This nucleophilic substitution reaction replaces the chlorine atom with an amino group to yield the desired precursor. Subsequent purification steps, including distillation and neutralization, are required to isolate the pure aminoacetaldehyde dimethyl acetal. google.com
Isothiocyanate Moiety Formation Strategies
The conversion of the primary amino group of aminoacetaldehyde dimethyl acetal into an isothiocyanate is a critical step. This transformation is typically achieved through the use of carbon disulfide (CS₂).
The reaction of a primary amine with carbon disulfide is a foundational method for isothiocyanate synthesis. organic-chemistry.orgrsc.org The process initiates with the nucleophilic attack of the amine onto the carbon of CS₂, leading to the in-situ formation of a dithiocarbamate (B8719985) salt, typically in the presence of a base like triethylamine (B128534). organic-chemistry.orgkiku.dk This dithiocarbamate intermediate is then desulfurized to yield the isothiocyanate. researchgate.net
This desulfurization can be promoted by a variety of reagents, which effectively eliminate a sulfur atom and facilitate the formation of the C=N bond of the isothiocyanate. The choice of reagent can influence reaction conditions and yields.
Table 1: Reagents for Desulfurization of Dithiocarbamate Intermediates
| Desulfurizing Agent | Typical Conditions | Reference |
|---|---|---|
| Tosyl Chloride (TsCl) | Mediated decomposition of the in-situ generated dithiocarbamate salt. | organic-chemistry.org |
| Sodium Persulfate (Na₂S₂O₈) | Green chemistry approach using water as a solvent under basic conditions. | rsc.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild conditions, leaving only gaseous and volatile byproducts (CO₂, COS, tert-butanol). | kiku.dkcbijournal.com |
| Carbon Tetrabromide (CBr₄) | One-pot, metal-free process for desulfurization. | researchgate.net |
This two-step, one-pot reaction sequence is highly efficient for converting various alkyl and aryl amines into their corresponding isothiocyanates. organic-chemistry.org
Dimethyl Acetal Formation and Protection Methodologies
The dimethyl acetal group is crucial as it protects the aldehyde function from reacting under the conditions required for isothiocyanate formation. Acetalization is a reversible reaction, and its success relies on driving the equilibrium toward the product. organic-chemistry.orgyoutube.com
The formation of acetals from aldehydes is traditionally catalyzed by acids. acs.org The reaction involves treating the aldehyde (or a derivative like chloroacetaldehyde) with an excess of an alcohol, in this case, methanol, in the presence of an acid catalyst. organic-chemistry.orgpearson.com The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol. youtube.com A hemiacetal intermediate is formed, which is then further protonated, allowing the elimination of a water molecule and subsequent attack by a second methanol molecule to form the stable acetal. youtube.com
Methanolysis, the specific use of methanol for this transformation, is central to generating the dimethyl acetal. To drive the reaction equilibrium to the right, excess methanol is often used as the solvent. youtube.com Additionally, the water produced during the reaction must be removed. organic-chemistry.org This can be accomplished by using a dehydrating agent, such as trimethyl orthoformate, which reacts with water to form non-interfering byproducts. organic-chemistry.org The reaction between formaldehyde (B43269) and methanol to form methylal (formaldehyde dimethyl acetal) is a well-documented example of an acid-catalyzed process involving hemiacetal and acetal formation. google.com
Catalytic Systems and Reaction Conditions in Isothiocyanatoacetaldehyde Dimethyl Acetal Synthesis
For the acetalization step , a range of acid catalysts can be employed. These can be traditional Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids. organic-chemistry.orgacs.org Solid acid catalysts, such as Amberlyst-15 ion-exchange resin, are also effective and offer the advantage of easier separation from the reaction mixture. organic-chemistry.orgmdpi.com The reaction is typically carried out at ambient or slightly elevated temperatures. acs.org
For the isothiocyanate formation step , while the primary reactants are the amine and carbon disulfide, catalysts can be used to accelerate the reaction. Bases such as triethylamine are used to facilitate the initial dithiocarbamate salt formation. organic-chemistry.org In some protocols, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to catalyze the reaction between primary amines and CS₂. researchgate.net Furthermore, certain metal salts can act as oxidation catalysts in alternative synthetic routes where gaseous oxygen is used. google.com
Table 2: Catalytic Systems in Relevant Synthetic Steps
| Reaction Step | Catalyst Type | Specific Examples | Purpose | Reference |
|---|---|---|---|---|
| Acetal Formation | Brønsted Acid | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Protonates carbonyl to activate it for nucleophilic attack. | organic-chemistry.orgacs.org |
| Acetal Formation | Solid Acid Resin | Amberlyst-15 | Heterogeneous catalyst, easily removed post-reaction. | organic-chemistry.orgmdpi.com |
| Isothiocyanate Formation | Base Catalyst | Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | Promotes dithiocarbamate salt formation; accelerates reaction. | organic-chemistry.orgresearchgate.net |
The synthesis of the precursor, acetaldehyde (B116499) dimethyl acetal, can also be achieved via a catalytic process reacting methanol with carbon monoxide and hydrogen, using a cobalt-containing catalyst with a nickel co-catalyst. google.com This highlights the diversity of catalytic approaches available for constructing the foundational components of the target molecule.
Chemical Reactivity and Mechanistic Investigations of Isothiocyanatoacetaldehyde Dimethyl Acetal
Reactivity Profile of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. srce.hrwikipedia.org This inherent reactivity is the cornerstone of its chemical profile and utility in synthesis. The general mechanism involves the addition of a nucleophile to the central carbon of the N=C=S system. organic-chemistry.org
Hydrolytic Stability and Pathways
Isothiocyanates exhibit limited stability in aqueous media and are susceptible to hydrolysis. thaiscience.inforesearchgate.net The electrophilic nature of the isothiocyanate carbon makes it a target for nucleophilic attack by water. srce.hr This degradation process is influenced by several factors, particularly pH. acs.org
The hydrolysis of isothiocyanates typically leads to the formation of the corresponding primary amine and the release of carbonyl sulfide, which further decomposes. Studies on various isothiocyanates, such as allyl isothiocyanate (AITC) and benzyl (B1604629) isothiocyanate (BITC), have confirmed their decline in aqueous solutions, with the detection of corresponding amines like allylamine (B125299) and benzylamine (B48309). thaiscience.info The rate of degradation is generally faster in buffer solutions (such as citrate (B86180) phosphate (B84403) or phosphate-buffered saline) compared to deionized water, suggesting that buffer components may catalyze the hydrolysis. thaiscience.info For instance, 4-methoxybenzyl isothiocyanate has been observed to convert into 4-methoxybenzyl alcohol under hydrodistillation-mimicking conditions, while benzyl isothiocyanate converted to benzylamine under the same conditions, indicating different hydrolytic fates based on the molecular structure. nih.gov The stability is often lowest in neutral to alkaline conditions, while acidic pH can inhibit the degradation reaction. acs.org
| Isothiocyanate Studied | Conditions | Major Degradation Product(s) | Reference |
| Allyl isothiocyanate (AITC) | Aqueous buffer, 37°C | Allylamine | thaiscience.info |
| Benzyl isothiocyanate (BITC) | Aqueous buffer, 37°C | Benzylamine | thaiscience.info |
| 4-Methoxybenzyl isothiocyanate | Hydrodistillation conditions | 4-Methoxybenzyl alcohol | nih.gov |
| Sulforaphene | Aqueous hydrolysis, pH 7 | 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione | acs.org |
Condensation Reactions with Aldehydes and Ketones
Isothiocyanates can participate in condensation reactions with carbonyl compounds that possess an α-hydrogen. libretexts.org These reactions typically proceed via the formation of an enolate ion from the aldehyde or ketone under basic conditions. The enolate then acts as a carbon-based nucleophile, attacking the electrophilic carbon of the isothiocyanate group. jackwestin.com
A documented example of this reactivity is the reaction of an acetophenone (B1666503) enolate with phenyl isothiocyanate. This reaction does not simply yield an addition product but proceeds further to form a thiazolidine (B150603) derivative in a one-pot synthesis. wikipedia.org This transformation highlights the utility of isothiocyanates in constructing heterocyclic systems. The reaction involves the initial nucleophilic addition of the enolate to the isothiocyanate, followed by intramolecular cyclization and subsequent steps to yield the final heterocyclic product.
Transformations Involving the Dimethyl Acetal (B89532) Moiety
The dimethyl acetal group in Isothiocyanatoacetaldehyde dimethyl acetal serves as a protecting group for an aldehyde functionality. Acetals are generally stable under neutral and basic conditions and are resistant to attack by nucleophiles and organometallic reagents. organic-chemistry.org
The primary transformation involving the dimethyl acetal moiety is its deprotection, or hydrolysis, to regenerate the parent aldehyde. This reaction is catalyzed by acid. researchgate.net A variety of acidic catalysts, ranging from aqueous mineral acids to solid acid catalysts and Lewis acids, can be employed to effect this transformation. organic-chemistry.orglookchem.com The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the aldehyde and a second molecule of methanol. The use of excess water or the removal of methanol drives the equilibrium toward the aldehyde product. organic-chemistry.org The mild conditions often required for acetal cleavage make it a valuable protecting group strategy in multi-step organic synthesis.
| Catalyst/Reagent System | Conditions | Notes | Reference |
| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Solvent-free or in an alcohol | Efficient and reusable catalyst | organic-chemistry.org |
| Iodine (catalytic) | Neutral conditions | Tolerates acid-sensitive groups | organic-chemistry.org |
| Bismuth nitrate (B79036) (Bi(NO₃)₃) | Wet THF | Chemoselective for ketone and conjugated aldehyde acetals | organic-chemistry.org |
| Erbium triflate (Er(OTf)₃) | Wet nitromethane, room temp. | Gentle Lewis acid catalyst | organic-chemistry.org |
| Decaborane (B₁₀H₁₄) | Anhydrous methanol | Mild and chemoselective Lewis acid catalyst | lookchem.com |
| Sulfated metal oxides (e.g., SO₄²⁻/ZrO₂) | Aqueous acetone | Effective solid acid catalysts | researchgate.net |
Controlled Release of the Aldehyde Functionality
The acetal group in this compound serves as a protecting group for the aldehyde functionality. The controlled release, or deprotection, of this aldehyde is a critical step in its synthetic applications. This transformation is typically achieved through hydrolysis under acidic conditions. The stability of the dimethyl acetal allows it to remain intact under neutral or basic conditions, providing orthogonality in complex chemical syntheses.
The rate and efficiency of the aldehyde release can be modulated by the choice of acid catalyst and reaction conditions. Various Brønsted and Lewis acids can be employed to facilitate this process. The general sensitivity of the compound to moisture necessitates careful handling and storage to prevent premature hydrolysis. cymitquimica.com
Table 1: Conditions for Acetal Deprotection
| Catalyst Type | Examples | Reaction Conditions |
|---|---|---|
| Brønsted Acids | Hydrochloric acid, Sulfuric acid, p-Toluenesulfonic acid | Aqueous solutions, often with a co-solvent |
| Lewis Acids | Ferric chloride, Trimethylsilyl iodide | Anhydrous or aqueous conditions |
| Solid Acids | Amberlyst-15, Montmorillonite clay | Heterogeneous catalysis, facilitating easier work-up |
This table presents a general overview of catalysts used for acetal deprotection and is not specific to this compound due to a lack of specific research data for this compound.
Acetal Hydrolysis Mechanisms in Organic Transformations
The hydrolysis of this compound proceeds through a well-established mechanism for acetal hydrolysis. The reaction is acid-catalyzed and involves the formation of a resonance-stabilized oxocarbenium ion intermediate.
The generally accepted mechanism involves the following key steps:
Protonation: One of the methoxy (B1213986) groups of the acetal is protonated by an acid catalyst, forming a good leaving group (methanol).
Formation of the Oxocarbenium Ion: The protonated methoxy group departs as methanol, leading to the formation of a planar, resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the hemiacetal.
Repeat of the Process: The remaining methoxy group of the hemiacetal is then protonated, and the process repeats (elimination of a second molecule of methanol and nucleophilic attack by water) to ultimately form the aldehyde and two equivalents of methanol.
The bifunctional nature of this compound, containing both an acetal and a reactive isothiocyanate group, suggests that the reaction conditions for hydrolysis must be chosen carefully to avoid unwanted side reactions involving the isothiocyanate moiety.
Stereochemical Outcomes in Acetal-Mediated Reactions
Currently, there is a lack of specific research in the scientific literature detailing the stereochemical outcomes in reactions directly involving this compound. However, general principles of reactions involving acetals and their derived oxocarbenium ions can provide some insight.
The geometry of the oxocarbenium ion intermediate is planar. Consequently, if the subsequent nucleophilic attack occurs at a newly formed stereocenter, a racemic or diastereomeric mixture of products would be expected, unless directing groups are present within the molecule or chiral auxiliaries or catalysts are used. The stereochemical course of reactions involving this compound would be a valuable area for future research to expand its synthetic utility.
Applications of Isothiocyanatoacetaldehyde Dimethyl Acetal in Advanced Organic Synthesis
Utility as a Core Building Block for Complex Molecular Architectures
The unique bifunctional nature of isothiocyanatoacetaldehyde dimethyl acetal (B89532), possessing both a reactive isothiocyanate group and a protected aldehyde functionality in the form of a dimethyl acetal, makes it a valuable precursor for creating complex molecular structures. The acetal group provides stability under various reaction conditions, allowing for selective transformations involving the isothiocyanate moiety.
The isothiocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functionalities and the construction of larger molecular frameworks. For instance, the reaction with primary amines leads to the formation of thiourea derivatives, which are important pharmacophores in medicinal chemistry.
While specific research detailing the extensive use of isothiocyanatoacetaldehyde dimethyl acetal as a core building block for a wide array of complex molecules is not broadly available in publicly accessible literature, its structural features suggest significant potential. The protected aldehyde can be deprotected under acidic conditions to reveal a reactive carbonyl group, opening up further avenues for chain elongation and cyclization reactions. This dual reactivity is a key characteristic for a versatile building block in multi-step organic synthesis.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The isothiocyanate functionality is a well-established precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles.
Derivatization to Thiophene (B33073) Systems
Thiophene and its derivatives are an important class of heterocyclic compounds with widespread applications in pharmaceuticals, agrochemicals, and conducting polymers. While direct and specific examples of the conversion of this compound to thiophene systems are not extensively documented in readily available scientific literature, the general principles of thiophene synthesis suggest potential pathways.
One established method for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. Following deprotection of the acetal to the aldehyde, isothiocyanatoacetaldehyde could potentially participate in similar cyclization reactions. Another classical approach is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. pharmaguideline.com While not a direct application, derivatives of this compound could be envisioned to form the necessary 1,4-dicarbonyl precursor.
General Principles in Heterocyclic Annulation and Cyclization
The isothiocyanate group is a versatile functional group for the construction of various heterocyclic rings. It can undergo cycloaddition reactions and react with binucleophiles to form five- and six-membered heterocycles. For example, reactions with compounds containing adjacent nucleophilic groups can lead to the formation of thiazoles, triazoles, and other important heterocyclic systems.
The general reactivity of isothiocyanates allows them to be key players in annulation strategies, where a new ring is fused onto an existing molecular framework. The protected aldehyde in this compound offers the potential for tandem or sequential reactions, where initial reaction at the isothiocyanate group is followed by deprotection and cyclization involving the aldehyde. This strategic approach can lead to the efficient construction of complex polycyclic systems.
Intermediate in the Production of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and dyes. The reactivity of the isothiocyanate group, combined with the latent aldehyde functionality of this compound, positions it as a potentially valuable intermediate.
The isothiocyanate moiety can be transformed into a variety of other functional groups, or it can be incorporated into a final product as a thiourea or a related sulfur-containing group, which are often found in biologically active molecules. The ability to introduce an acetaldehyde (B116499) equivalent in a protected form is also synthetically advantageous, preventing unwanted side reactions while other parts of the molecule are being manipulated.
While specific industrial-scale applications of this compound as an intermediate in fine chemical production are not widely publicized, its chemical properties make it a candidate for the synthesis of niche, high-value molecules where its unique combination of functional groups is required.
Research Directions in Proteomics and Biomolecular Interactions of Isothiocyanatoacetaldehyde Dimethyl Acetal
Application in Protein Labeling and Modification Strategies
Isothiocyanatoacetaldehyde dimethyl acetal (B89532) presents a versatile platform for protein labeling and modification due to its bifunctional nature. The isothiocyanate group is known to react with nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. rsc.orgnih.gov This reactivity allows for the covalent attachment of the molecule to a protein of interest.
The dimethyl acetal group, on the other hand, is stable under neutral to basic conditions, which are often employed for the initial labeling step with the isothiocyanate. researchgate.netmdpi.comub.edu This stability ensures that the aldehyde functionality remains masked and does not undergo unwanted reactions during the initial protein conjugation. Following the successful labeling of the protein via the isothiocyanate group, the dimethyl acetal can be hydrolyzed under mild acidic conditions to regenerate the aldehyde. mdpi.comub.edunih.gov This unmasked aldehyde can then be used for subsequent bioconjugation reactions, such as reaction with hydrazides, hydroxylamines, or other amine-containing molecules, enabling the attachment of a second molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or another protein.
This two-step labeling strategy offers a degree of control and specificity in the modification of proteins. The initial isothiocyanate-mediated labeling can be targeted to proteins with accessible lysine or cysteine residues, and the subsequent aldehyde-mediated reaction can introduce a second functionality at a later stage.
| Functional Group | Reactive Towards | Reaction Conditions | Resulting Linkage |
| Isothiocyanate | ε-amino group of Lysine | Neutral to slightly basic pH | Thiourea |
| Isothiocyanate | Sulfhydryl group of Cysteine | Neutral to slightly basic pH | Dithiocarbamate (B8719985) |
| Aldehyde (after deprotection) | Hydrazides, Hydroxylamines, Amines | Acidic pH for deprotection, then specific pH for conjugation | Hydrazone, Oxime, Schiff base (can be reduced to a stable amine) |
Investigation of Protein-Compound Interactions
The covalent nature of the interaction between the isothiocyanate group of isothiocyanatoacetaldehyde dimethyl acetal and proteins makes it a useful tool for investigating protein-compound interactions. By incubating the compound with a complex protein mixture, such as a cell lysate, it is possible to identify proteins that are targeted by this reactive moiety. nih.gov
Following incubation, proteins that have been covalently modified by the compound can be identified using various proteomic techniques. One common approach is to use mass spectrometry-based methods. ub.edunih.gov In a typical workflow, the protein mixture is digested into smaller peptides, which are then analyzed by a mass spectrometer. Peptides that have been modified with this compound will exhibit a characteristic mass shift, allowing for their identification. nih.gov
This approach can provide insights into the reactivity and accessibility of specific amino acid residues within the proteome. Furthermore, if the compound is found to selectively label a particular subset of proteins, it could suggest a potential biological role for these proteins or highlight them as potential targets for further investigation.
Mechanistic Studies of Cysteine Residue S-Thiocyanomethylation
The reaction of isothiocyanates with the sulfhydryl group of cysteine residues results in the formation of a dithiocarbamate linkage. mdpi.com In the context of this compound, this would lead to the S-thiocyanomethylation of cysteine residues. Mechanistic studies of this reaction are crucial for understanding the stability and reversibility of this modification.
The formation of the dithiocarbamate is generally favored at neutral to slightly basic pH. nih.gov The reaction proceeds through the nucleophilic attack of the thiolate anion of the cysteine residue on the electrophilic carbon atom of the isothiocyanate group. The stability of the resulting dithiocarbamate adduct can be influenced by the local microenvironment within the protein.
Understanding the kinetics and pH dependence of this reaction is important for optimizing labeling conditions and for interpreting the results of protein modification experiments. Furthermore, investigating the potential for the reversal of this modification under different physiological conditions can provide insights into the dynamics of protein regulation by such modifications. nih.gov
Assessment of Binding Affinities with Biological Targets
While the primary interaction of this compound with proteins is covalent, the initial non-covalent recognition and binding can play a role in the specificity of the subsequent covalent reaction. Assessing the binding affinities of this compound with its biological targets can provide valuable information about the selectivity of the labeling reaction.
Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could potentially be used to study the non-covalent interactions between the compound and its target proteins. However, the reactive nature of the isothiocyanate group can complicate these measurements.
Analytical Methodologies for Isothiocyanatoacetaldehyde Dimethyl Acetal Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Isothiocyanatoacetaldehyde dimethyl acetal (B89532). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for Isothiocyanatoacetaldehyde dimethyl acetal is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data can be predicted based on its chemical structure, which consists of a dimethyl acetal group and an isothiocyanatoethyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would appear as a singlet. The single proton on the acetal carbon (-CH(OCH₃)₂) would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The two protons of the methylene group adjacent to the isothiocyanate function (-CH₂-NCS) would be expected to appear as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display four signals corresponding to the different carbon environments in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This signal is often very broad and can be difficult to detect, a phenomenon sometimes referred to as "near-silence." glaserchemgroup.com This broadening is a result of the structural flexibility of the isothiocyanate group. glaserchemgroup.com
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 3.4 | Singlet | -OCH₃ |
| ¹H | ~ 4.6 | Triplet | -CH(OCH₃)₂ |
| ¹H | ~ 3.8 | Doublet | -CH₂-NCS |
| ¹³C | ~ 54 | Quartet | -OCH₃ |
| ¹³C | ~ 102 | Doublet | -CH(OCH₃)₂ |
| ¹³C | ~ 48 | Triplet | -CH₂-NCS |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Additionally, characteristic C-O stretching bands for the acetal group would be expected in the fingerprint region, typically around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₅H₉NO₂S), the molecular weight is approximately 147.20 g/mol . Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 147, along with fragmentation patterns characteristic of acetals and isothiocyanates.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the analysis of aliphatic isothiocyanates. researchgate.netnih.gov A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection can be achieved using a UV detector, as the isothiocyanate group has a UV absorbance maximum. To improve the analysis of isothiocyanates, derivatization with a reagent such as N-acetyl-L-cysteine can be employed, followed by HPLC-MS analysis. acs.orgmostwiedzy.pl This approach enhances the stability and ionization of the analyte. acs.org
Typical HPLC Parameters for Aliphatic Isothiocyanate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Water:Methanol or Water:Acetonitrile gradient |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Flow Rate | 0.5-1.0 mL/min |
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like isothiocyanates. mdpi.com A nonpolar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase, would be appropriate. However, it is important to note that some isothiocyanates can be thermally labile, which may lead to degradation in the hot GC injection port. mdpi.com Therefore, optimizing the injector temperature is crucial for accurate analysis. mdpi.com
Advanced Characterization Techniques in Synthetic Chemistry Research
In the broader context of synthetic chemistry, isothiocyanates serve as versatile building blocks for the synthesis of more complex molecules. mdpi.com When these synthetic pathways involve the creation of chiral centers, advanced techniques are required to determine the stereochemistry of the products.
One such technique is Circular Dichroism (CD) spectroscopy . CD spectroscopy is used to determine the absolute configuration of chiral molecules. In research involving the synthesis of chiral isothiocyanate derivatives, CD spectroscopy has been successfully employed to confirm the stereochemistry of the newly formed chiral centers. mdpi.com This is particularly important in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. The application of such advanced techniques underscores the importance of a thorough structural characterization of isothiocyanate-containing compounds in cutting-edge research.
Safety and Handling Protocols in Laboratory Research with Isothiocyanatoacetaldehyde Dimethyl Acetal
Standard Laboratory Safety Practices for Reactive Chemical Compounds
Working with reactive chemicals like Isothiocyanatoacetaldehyde dimethyl acetal (B89532) demands a foundation of rigorous laboratory practices. All handling should be performed in accordance with good industrial hygiene and safety standards. fishersci.de Researchers must avoid contact with the skin and eyes and prevent breathing in vapors or mists. fishersci.dethermofisher.com It is essential to keep the chemical container tightly closed when not in use and to store it in a cool, dry, and well-ventilated area designated for reactive or corrosive substances. fishersci.decoleparmer.com
Given that Isothiocyanatoacetaldehyde dimethyl acetal is identified as a combustible liquid, all sources of ignition such as open flames, hot surfaces, and sparks must be strictly controlled or eliminated from the handling area. nih.gov To prevent static electricity discharge, which could ignite vapors, all metal equipment should be properly grounded. thermofisher.comfishersci.com Using spark-proof tools and explosion-proof equipment is a critical precaution. fishersci.decoleparmer.com Before beginning work, researchers should be thoroughly trained on the proper handling and storage of the compound. nj.gov
Ventilation and Fume Hood Requirements
Due to the compound's potential for being harmful if inhaled, all procedures involving this compound must be conducted within a properly functioning chemical fume hood. nih.govcoleparmer.com This engineering control is the primary line of defense to minimize airborne concentrations and prevent respiratory exposure. coleparmer.com The ventilation system should be designed to ensure that vapors are effectively captured at the source and exhausted away from the laboratory space. nj.gov Facilities that store or use this material should be equipped with adequate ventilation to maintain low airborne concentrations. coleparmer.comthermofisher.com
Personal Protective Equipment (PPE) Guidelines for Researchers
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. nj.gov The specific PPE requirements are detailed below.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. coleparmer.com | Protects against splashes and vapors that can cause serious eye irritation or damage. nih.gov |
| Hand Protection | Chemically resistant protective gloves. coleparmer.comcoleparmer.com | Prevents skin contact, as the compound is harmful and causes skin irritation. nih.govnj.gov Safety equipment suppliers can provide recommendations on the most protective glove material. nj.gov |
| Body Protection | A lab coat or other protective clothing must be worn to prevent skin exposure. coleparmer.comcoleparmer.com For tasks with a higher risk of splashing, flame-retardant antistatic protective clothing may be necessary. | Minimizes the risk of skin contact and contamination of personal clothing. fishersci.de |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed if workplace conditions warrant respirator use. coleparmer.com For potential high exposure, a NIOSH/MSHA approved supplied-air respirator may be required. nj.gov | Necessary when engineering controls cannot maintain exposure below safe limits or during emergency situations. |
All protective clothing should be clean, available daily, and put on before work begins. nj.gov Contaminated clothing must be removed immediately, and hands should be thoroughly washed after handling the substance. fishersci.de
Emergency Response Procedures and Spill Management
Pre-planning for potential emergencies is essential in any laboratory using reactive chemicals. ouhsc.edu This includes knowing the location of safety showers and eyewash stations. coleparmer.comcoleparmer.com
In case of personnel exposure:
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. coleparmer.comprinceton.edu Seek immediate medical advice. thermofisher.comcoleparmer.com
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. coleparmer.com Get immediate medical aid. coleparmer.com
Inhalation: Remove the individual from exposure and move to fresh air immediately. coleparmer.com If breathing is difficult, give oxygen. coleparmer.com Seek prompt medical attention. coleparmer.com
In case of a chemical spill:
Immediately evacuate all personnel from the spill area who are not wearing appropriate protective equipment. nj.govnoaa.gov
Alert others in the laboratory and the laboratory supervisor. princeton.edu
Remove all sources of ignition from the area. fishersci.comcoleparmer.com
If safe to do so, confine the spill area by closing doors. cornell.edu
Cleanup should only be performed by trained personnel wearing the appropriate PPE, including respiratory protection if necessary. princeton.educornell.edu
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. coleparmer.comnoaa.gov
Use spark-proof tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. coleparmer.comcoleparmer.com
After the material has been collected, decontaminate the spill area with a mild detergent and water. ouhsc.eduprinceton.edu
Ventilate the area after the clean-up is complete. nj.gov All materials used for cleanup must be disposed of as hazardous waste. princeton.edu
Future Research Perspectives and Emerging Applications of Isothiocyanatoacetaldehyde Dimethyl Acetal
Development of Novel Synthetic Pathways and Catalytic Systems
The synthesis of isothiocyanates has traditionally relied on methods that can involve harsh reagents and limited functional group tolerance. chemrxiv.org Future research into the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal (B89532) is likely to focus on the development of more sustainable and efficient pathways.
One promising area of exploration is the use of novel catalytic systems. Recent advancements in catalysis offer the potential for milder reaction conditions and improved yields. For instance, the development of catalytic systems for the synthesis of isothiocyanates from primary amines and carbon disulfide presents a greener alternative to traditional methods. researchgate.net Investigating the applicability of such catalytic systems to the synthesis of Isothiocyanatoacetaldehyde dimethyl acetal from its corresponding amine precursor could lead to more environmentally benign and economically viable production methods.
Furthermore, exploring one-pot synthetic strategies that combine the formation of the isothiocyanate group with the introduction of the acetal functionality could streamline the manufacturing process. researchgate.net The development of chemoselective catalysts that can differentiate between various reactive sites on precursor molecules will be crucial for the successful implementation of such strategies. The table below outlines potential catalytic approaches that could be investigated for the synthesis of this compound.
| Catalytic Approach | Precursors | Potential Advantages |
| Amine-catalyzed sulfurization | Isocyanide and elemental sulfur | Avoids toxic reagents like thiophosgene. |
| Visible-light photocatalysis | Primary amine and carbon disulfide | Mild and efficient approach. nih.gov |
| Metal-catalyzed cross-coupling | Halogenated acetal and a thiocyanate salt | Potential for high functional group tolerance. |
| Biocatalytic synthesis | Enzyme-mediated conversion | High selectivity and sustainability. |
These innovative synthetic approaches could pave the way for the broader availability and application of this compound in various fields.
Exploration in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it a compelling building block for the creation of novel materials and polymers. The isothiocyanate group is known to readily react with nucleophiles such as amines and thiols, making it an excellent candidate for surface functionalization and polymer modification. mdpi.com
In materials science, this compound could be utilized to modify the surfaces of various substrates, including nanoparticles and bulk materials. For example, isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have been explored as platforms for drug delivery. nih.gov The acetal group, being sensitive to acidic conditions, could be incorporated to create pH-responsive materials. nih.gov This could lead to the development of "smart" materials that release their cargo in specific acidic environments, such as within tumor microenvironments or endosomal compartments of cells.
In polymer chemistry, this compound could serve as a versatile monomer or cross-linking agent. Its incorporation into polymer chains could introduce both reactive handles (isothiocyanate) for post-polymerization modification and acid-labile linkages (acetal) for creating degradable polymers. researchgate.netnih.gov This could be particularly valuable in the design of biodegradable polymers for biomedical applications or environmentally friendly plastics. The development of functional chitosan-based composite films incorporating isothiocyanates for food preservation highlights the potential of such materials. mdpi.com
| Potential Application Area | Specific Use of this compound | Key Functional Group |
| Materials Science | Surface modification of nanoparticles for targeted drug delivery. | Isothiocyanate and Acetal |
| Development of pH-responsive coatings and sensors. | Acetal | |
| Polymer Chemistry | Synthesis of functional polymers with reactive side chains. | Isothiocyanate |
| Creation of biodegradable polymers with acid-sensitive linkages. | Acetal | |
| Development of active packaging materials with antimicrobial properties. | Isothiocyanate |
Further research in this area could unlock a new class of functional materials with tailored properties for a wide range of applications.
Expansion into Advanced Biomedical and Biotechnological Applications
Isothiocyanates, as a class of compounds, have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com These properties are often attributed to the electrophilic nature of the isothiocyanate group, which can react with cellular nucleophiles, thereby modulating various signaling pathways. nih.gov
The presence of the isothiocyanate moiety in this compound suggests its potential for development as a therapeutic agent. Future research could focus on evaluating its efficacy in various disease models. For instance, many isothiocyanates have shown promise as chemopreventive agents by inducing phase II detoxification enzymes and promoting apoptosis in cancer cells. nih.gov The unique structure of this compound may offer advantages in terms of stability, bioavailability, or target specificity compared to other isothiocyanates.
In biotechnology, the reactive nature of the isothiocyanate group makes it a useful tool for bioconjugation. foodandnutritionjournal.org Fluorescein isothiocyanate (FITC) is a classic example of an isothiocyanate used for labeling proteins and other biomolecules. This compound could potentially be developed into a novel bioconjugation reagent. The acetal group could serve as a protective group that can be removed under specific conditions to unmask a reactive aldehyde, allowing for subsequent chemistries. This could enable the development of novel strategies for protein labeling, immobilization, and the creation of diagnostic tools.
| Potential Application | Rationale based on Functional Groups |
| Cancer Therapy | The isothiocyanate group is a known pharmacophore with anticancer properties. nih.gov |
| Anti-inflammatory Agent | Isothiocyanates can modulate inflammatory pathways. nih.gov |
| Antimicrobial Agent | Isothiocyanates exhibit broad-spectrum antimicrobial activity. foodandnutritionjournal.orgijpsjournal.com |
| Bioconjugation Reagent | The isothiocyanate group allows for covalent attachment to biomolecules. |
| Enzyme Inhibition | The electrophilic carbon of the isothiocyanate can interact with active site residues of enzymes. |
The exploration of this compound in these advanced biomedical and biotechnological contexts could lead to the development of new drugs, diagnostic agents, and research tools.
Computational Chemistry and Mechanistic Modeling Studies
Computational chemistry and mechanistic modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, these approaches can provide valuable insights into its structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.gov Such studies can help to understand the electrophilicity of the isothiocyanate carbon atom and predict its reactivity towards various nucleophiles. This information is crucial for designing synthetic routes and for understanding its potential biological mechanisms of action. Computational docking studies could be used to predict the binding of this compound to the active sites of enzymes or other protein targets. nih.gov This can help in identifying potential biological targets and in designing more potent and selective inhibitors. For example, computational studies have been used to investigate the interaction of isothiocyanates with proteasomal cysteine deubiquitinases, which are relevant targets in cancer therapy. nih.gov
Mechanistic modeling can also be used to study the hydrolysis of the dimethyl acetal group under acidic conditions. Understanding the kinetics and mechanism of this process is important for applications where pH-sensitivity is desired, such as in drug delivery systems. The table below summarizes potential areas of investigation using computational methods.
| Computational Method | Research Question | Potential Impact |
| Density Functional Theory (DFT) | What is the reactivity of the isothiocyanate and acetal groups? | Guide synthetic strategies and predict biological activity. |
| Molecular Docking | How does the molecule interact with potential biological targets? | Identify new therapeutic targets and design more potent drugs. |
| Molecular Dynamics (MD) Simulations | What is the conformational flexibility of the molecule? | Understand its behavior in different environments (e.g., aqueous solution, lipid membranes). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the detailed mechanism of its reaction with a biological nucleophile? | Provide insights for the design of covalent inhibitors. |
By leveraging these computational approaches, researchers can accelerate the discovery and development of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Isothiocyanatoacetaldehyde dimethyl acetal with high purity, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acetalization reactions under anhydrous conditions. Optimize parameters like temperature (e.g., 0–5°C for thiocyanate group stability) and stoichiometric ratios using Design of Experiments (DoE) to minimize side products . Purity is verified via GC-MS or HPLC, with solvent selection (e.g., dichloromethane) critical to avoid hydrolysis .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of H/C NMR to confirm acetal and isothiocyanate functional groups. FT-IR analysis (e.g., 2100–2050 cm for N=C=S stretching) and high-resolution mass spectrometry (HRMS) validate molecular composition. Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and sealed systems to prevent exposure to volatile isothiocyanate derivatives. Implement spill containment protocols with inert adsorbents (e.g., vermiculite) and emergency eyewash stations. Regularly monitor degradation products via TLC or LC-MS, as prolonged storage may increase toxicity .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation mechanisms dominate?
- Methodological Answer : Conduct accelerated stability studies using HPLC to track decomposition kinetics. Acidic conditions (pH < 3) promote acetal hydrolysis to aldehydes, while elevated temperatures (>40°C) accelerate thiocyanate isomerization. Apply Arrhenius modeling to predict shelf-life and identify stabilizers (e.g., antioxidants) .
Q. What computational models predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Molecular dynamics simulations can model solvent effects (e.g., polarity on thiocyanate reactivity). Validate predictions with kinetic studies using stopped-flow spectrophotometry .
Q. How can researchers resolve contradictions in reported toxicity profiles of Isothiocyanatoacetaldehyde derivatives?
- Methodological Answer : Perform systematic reviews of in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo assays) data. Apply meta-analysis to identify confounding variables (e.g., impurity levels, solvent choice). Replicate disputed studies under controlled conditions, prioritizing OECD guidelines for harmonization .
Q. What experimental designs are optimal for studying this compound’s role in synthesizing bioactive heterocycles?
- Methodological Answer : Use tandem [4+2] cycloaddition or Michael addition pathways, monitoring regioselectivity via H NMR kinetics. Employ high-throughput screening to evaluate catalytic systems (e.g., Lewis acids). Compare outcomes with structurally similar acetal derivatives to establish structure-activity relationships .
Q. How can degradation pathways of this compound be monitored in environmental matrices?
- Methodological Answer : Deploy LC-QTOF-MS for non-targeted analysis of degradation products in soil/water samples. Use isotopically labeled analogs (e.g., C-acetal) to trace metabolic pathways in microbial consortia. Apply QSAR models to assess ecotoxicological risks of identified byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
